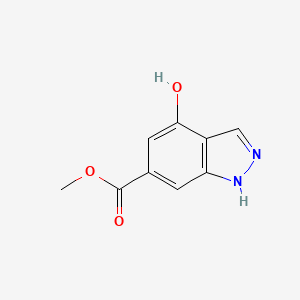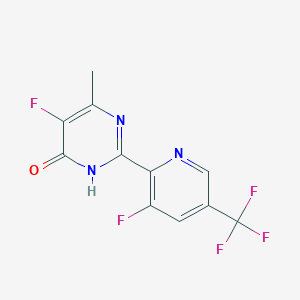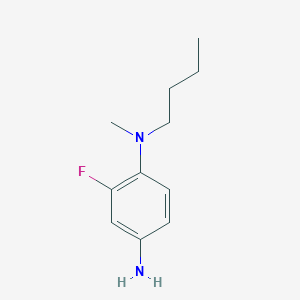
N1-Butyl-2-fluoro-N1-methylbenzene-1,4-diamine
Overview
Description
N1-Butyl-2-fluoro-N1-methylbenzene-1,4-diamine is a chemical compound belonging to the family of aromatic diamines. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 98-100°C
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-Butyl-2-fluoro-N1-methylbenzene-1,4-diamine typically involves multi-step organic reactions. One common method includes the nitration of benzene, followed by the reduction of the nitro group to an amine, and subsequent substitution reactions to introduce the butyl and fluoro groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: N1-Butyl-2-fluoro-N1-methylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic ring undergoes substitution by electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N1-Butyl-2-fluoro-N1-methylbenzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism by which N1-Butyl-2-fluoro-N1-methylbenzene-1,4-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing various biochemical pathways. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes .
Comparison with Similar Compounds
- 1-N-butyl-2-chloro-1-N-methylbenzene-1,4-diamine
- 1-N-butyl-2-bromo-1-N-methylbenzene-1,4-diamine
- 1-N-butyl-2-iodo-1-N-methylbenzene-1,4-diamine
Uniqueness: N1-Butyl-2-fluoro-N1-methylbenzene-1,4-diamine is unique due to the presence of the fluoro group, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo analogs. The fluoro group can influence the compound’s stability, solubility, and interaction with other molecules, making it valuable for specific applications .
Properties
IUPAC Name |
1-N-butyl-2-fluoro-1-N-methylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN2/c1-3-4-7-14(2)11-6-5-9(13)8-10(11)12/h5-6,8H,3-4,7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKXTOYBYJRCFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=C(C=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


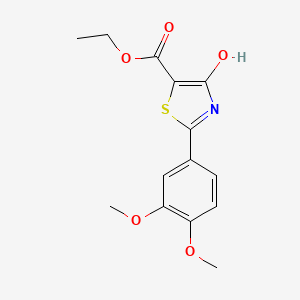
![(2E)-2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B1417670.png)
![[(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid](/img/structure/B1417671.png)

![N-(2-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1417673.png)
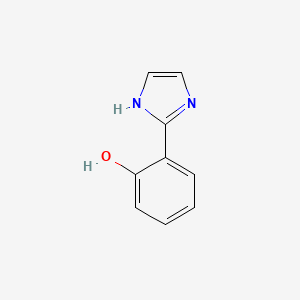
![3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1417675.png)
![2-(4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazin-8-yl)-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B1417677.png)
![3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1417679.png)
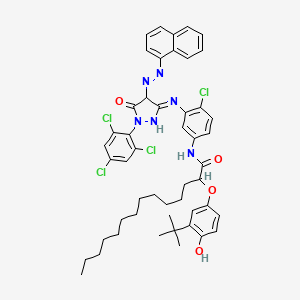
![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1417682.png)
![[(E)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]thiourea](/img/structure/B1417685.png)
